邻苯二酚酞磷酸铵

描述

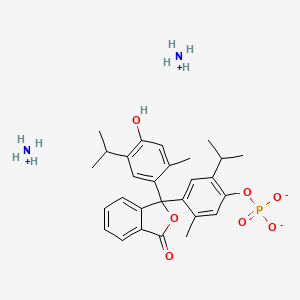

Ammonium thymolphthalein monophosphate (ATMP) is an organic compound composed of nitrogen, phosphorus, and oxygen. It is a colorless, water-soluble salt that is used as a pH indicator and in the synthesis of certain pharmaceuticals. ATMP has been used in a variety of scientific research applications, including chromatography, spectroscopy, and as a reagent for biochemical assays.

科学研究应用

酶活性测定

邻苯二酚酞磷酸铵用作测定酶活性的底物,特别是血清中的碱性和酸性磷酸酶。它提供稳定性和特异性,特别是对于骨、肝碱性磷酸酶和前列腺酸性磷酸酶。该方法涉及针对每种酶在不同 pH 水平下进行缓冲,具有相对简单的程序和高精度 (Morin, 1973)。

酶测定中的特异性和优势

另一个应用是在钠形式(邻苯二酚酞磷酸钠)中用于血清中酸性磷酸酶活性的测量。该底物对前列腺酶表现出更大的特异性,并在测定中提供简单性、灵敏性、精确性和稳定性等优势 (Roy, Brower, & Hayden, 1971)。

法医应用

在法医学中,它用于推定的精液酸性磷酸酶测试。与用于类似测试的其他染料相比,它在初步精液分析中是一种有效的替代方法,因为它具有选择性、稳定性和健康安全性 (Seiden & Duncan, 1983)。

磷酸酶测量中的制备和使用

邻苯二酚酞磷酸铵的胺盐被制备用于测量磷酸酶活性。这些盐稳定、不吸湿且可溶,因此适合此类测量 (Erikson & Biggs, 1973)。

底物制备中的质量控制

质量控制在准备邻苯二酚酞磷酸铵以准确可靠地测量前列腺酸性磷酸酶活性中至关重要。高质量底物规格已通过分光光度法、液相色谱研究和酶促活性测量确定 (Bowers 等人,1981)。

与其他底物的比较研究

已经进行比较研究以评估邻苯二酚酞磷酸铵与其他底物(如 β-甘油磷酸)在血清中碱性磷酸酶测定中的作用。它显示出临床可靠性和方法学优势,包括简单性和适应性 (Dalal, Akhtar, Shin, & Winsten, 1971)。

添加剂增强酶活性

研究还表明,表面活性剂和蛋白质等添加剂可以增强纯化的前列腺酸性磷酸酶对邻苯二酚酞磷酸铵的水解,表明在酶催化之前底物、洗涤剂或蛋白质之间存在相互作用 (Foti, Herschman, Cooper, & Imfeld, 1975)。

其他研究应用

进一步的研究应用包括将其用于测量各种组织和培养细胞中的酸性磷酸酶活性,提供了一种可重复的测定方法 (Kaighn, 1978)。

属性

IUPAC Name |

diazanium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNZZLIMKDQLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium thymolphthalein monophosphate | |

CAS RN |

51027-02-2 | |

| Record name | Ammonium thymolphthalein monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051027022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using ammonium thymolphthalein monophosphate as a substrate for alkaline and acid phosphatase determination compared to existing methods?

A1: Ammonium thymolphthalein monophosphate offers several benefits as a substrate for phosphatase assays:

- Increased Stability: The ammonium salt demonstrates superior stability compared to the previously used sodium salt []. This stability translates to longer-lasting substrate solutions and working reagents, enhancing the practicality of the assay.

- Rapid Analysis: The method allows for the determination of alkaline phosphatase activity in just 5 minutes and acid phosphatase activity in 30 minutes [], making it a relatively fast analytical technique.

- Specificity: The substrate exhibits good specificity for bone and liver alkaline phosphatase, as well as prostatic acid phosphatase []. This selectivity is valuable for targeted enzyme analysis in biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate](/img/structure/B1226554.png)

![1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane](/img/structure/B1226557.png)

![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)

![2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1226562.png)

![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)

![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)